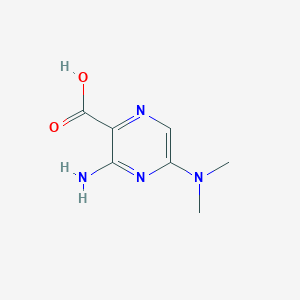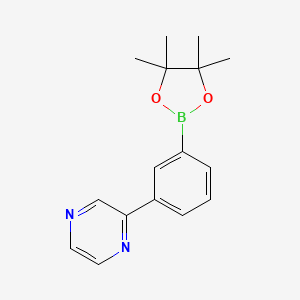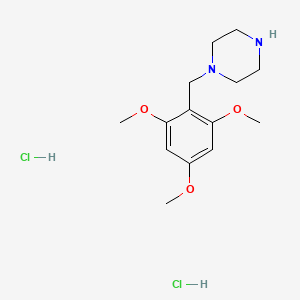
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is often referred to as Trimetazidine Dihydrochloride and is recognized for its role in various pharmacological and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperazine under hydrogenation conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent . The resulting product is then converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced in accordance with internationally recognized standards for pharmaceutical reference materials .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, secondary amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride involves its interaction with cellular metabolic pathways. It is believed to inhibit fatty acid oxidation, thereby enhancing glucose utilization in cells. This shift in metabolic preference helps protect cells from ischemic damage by reducing the production of reactive oxygen species and maintaining cellular energy levels .
Comparison with Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride:
1-(2,6-Dichlorobenzyl)piperazine: This compound has different substituents on the benzyl ring, leading to distinct chemical and biological properties.
Uniqueness: 1-(2,4,6-Trimethoxybenzyl)piperazine Dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to modulate cellular metabolism and protect against ischemic damage sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H24Cl2N2O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-[(2,4,6-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-11-8-13(18-2)12(14(9-11)19-3)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |
InChI Key |
UWEGFNOJFFALSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN2CCNCC2)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)

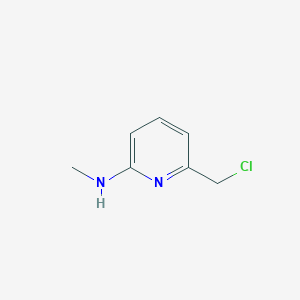
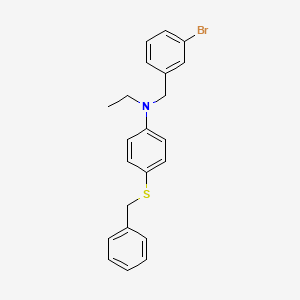
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)




